molecular formula C28H23ClN6O2 B3014624 7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477239-94-4

7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3014624
CAS RN: 477239-94-4
M. Wt: 510.98
InChI Key: RRVAZOSRXSGAIM-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C28H23ClN6O2 and its molecular weight is 510.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Novel Synthesis Approaches

    Research highlights the synthesis of novel compounds with the pyrrolo[2,3-d]pyrimidine core, indicating the importance of such structures in the development of pharmaceutical drugs. For instance, the synthesis of diversified novel substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines via Buchwald Hartwig coupling reaction demonstrates the compound's relevance in creating pharmaceuticals with potential therapeutic applications (Aggile & Napoleon, 2021).

  • Antimicrobial and Antitumor Activity

    Some studies explore the antimicrobial and antitumor properties of compounds related to 7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. For example, growth inhibition of Cryptococcus neoformans by derivatives demonstrates the compound's potential in addressing fungal infections, highlighting its broad applicability in medicinal chemistry (Fellah et al., 1996).

Pharmacological Exploration

  • Protein Kinase Inhibition

    Research into protein kinase inhibitors, such as CTx-0152960 and its piperazinyl analogue CTx-0294885, prepared using a hybrid flow and microwave approach, points towards the compound's utility in targeting specific biological pathways. This suggests its potential role in the development of treatments for diseases characterized by abnormal protein kinase activity (Russell et al., 2015).

  • Anticonvulsant Properties

    The structural and electronic properties of anticonvulsant drugs, including those with a pyridazine, triazine, or pyrimidine core similar to the compound of interest, have been analyzed. Such studies provide insights into how modifications in the compound's structure can influence its pharmacological properties, offering avenues for the development of new anticonvulsant medications (Georges et al., 1989).

properties

IUPAC Name

7-(3-chlorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN6O2/c29-21-7-4-8-24(17-21)34-18-25(20-5-2-1-3-6-20)26-27(30-19-31-28(26)34)33-15-13-32(14-16-33)22-9-11-23(12-10-22)35(36)37/h1-12,17-19H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVAZOSRXSGAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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